Superior Synthetic Efficiency of the Cyclopentanone Scaffold vs. Cyclohexanone Analog Under Ultrasonic Conditions
Under identical solvent-free ultrasonic irradiation with pyrrolidine catalysis, 2-furan-2-ylmethylene-cyclopentanone is obtained in approximately 79% yield, whereas the direct six-membered ring analog 2-furfurylidenecyclohexanone achieves only approximately 69% yield [1]. This ~10 percentage-point yield advantage is attributed to the higher reactivity of cyclopentanone in the aldol condensation with furfural, driven by greater ring strain and more favorable enolate formation kinetics in the five-membered ring system. The procedure also demonstrates selectivity for the mono-arylidene product, suppressing bis-byproduct formation that plagues cyclopentanone-based condensations under traditional conditions.
| Evidence Dimension | Synthetic yield (isolated product) |
|---|---|
| Target Compound Data | ~79% yield (2-furan-2-ylmethylene-cyclopentanone from cyclopentanone + furfural) |
| Comparator Or Baseline | ~69% yield (2-furfurylidenecyclohexanone from cyclohexanone + furfural) |
| Quantified Difference | ~10 percentage points higher yield for the cyclopentanone derivative (relative improvement of ~14.5%) |
| Conditions | Ultrasonic irradiation, solvent-free, pyrrolidine catalyst, room temperature; Mojtahedi et al., Ultrasonics Sonochemistry, 2013 |
Why This Matters
For procurement of multi-gram quantities, a ~14.5% relative yield advantage translates directly to lower raw material cost per unit of isolated product, reduced purification burden, and improved process mass intensity.
- [1] Mojtahedi, M.M.; Abaee, M.S.; Samianifard, M.; Shamloo, A.; Padyab, M.; Mesbah, A.W.; Harms, K. Ultrasound mediation for efficient synthesis of monoarylidene derivatives of homo- and heterocyclic ketones. Ultrasonics Sonochemistry, 2013, 20(3), 924–930. View Source
